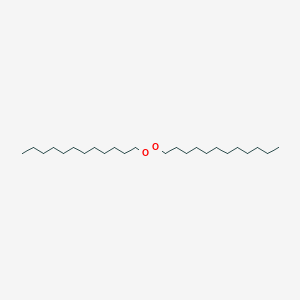
Dilauryl peroxide
Cat. No. B8716153
Key on ui cas rn:
2895-03-6
M. Wt: 370.7 g/mol
InChI Key: LGJCFVYMIJLQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07532387B2
Procedure details


The positively charged black color particles for display media were produced as follows. 3 parts by weight of nigrosine compound (Bontoron N07: product of Orient Chemical Industries, Ltd.) as a positive charge control agent, and, 5 parts by weight of carbon black (SPECIAL BLACK 5: production of Degussa) as black pigment were dispersed by a sand mill in 94 parts by weight of styrene monomer (KANTO CHEMICAL CO., INC.) and 6 parts by weight of divinylbenzen (KANTO CHEMICAL CO., INC.), and then 2 parts by weight of lauryl peroxide (PEROYL L: product of NOF CORPORATION) was further dissolved therein so as to obtain a liquid. The thus obtained liquid was suspended and polymerized in a purified water in which 0.5% of polyoxyethylene ether sodium sulfate (LATEMURU E-118B: product of KAO CORPORATION) as a surface active agent was added, and then the thus polymerized liquid was subjected to a filtering and drying process. Then, the particles 1 having a particle diameter range of 0.1-50 μm and an average particle diameter of 10 μm were obtained by classifying the dried member by means of classifier (MDS-2: NIPPON PNEUMATIC MFG. CO., LTD.). A glass transition temperature Tg measured by DSC measurement method was 75° C.





[Compound]
Name
polyoxyethylene ether sodium sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C1C=CC(N/N=[C:9]2/[C:10](S([O-])(=O)=O)=[CH:11][C:12]3[C:17]([C:18]/2=O)=C(N)C(N=NC2C=CC([N+]([O-])=O)=CC=2)=[C:14](S([O-])(=O)=O)[CH:13]=3)=CC=1.[Na+].[Na+].C.C=CC1C=CC=CC=1.[CH:51]([C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][C:54]=1[CH:59]=[CH2:60])=[CH2:52].C(OOCCCCCCCCCCCC)CCCCCCCCCCC>O>[CH2:14]=[CH:13][C:12]1[CH:17]=[CH:18][CH:9]=[CH:10][CH:11]=1.[CH:51]([C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][C:54]=1[CH:59]=[CH2:60])=[CH2:52] |f:0.1.2,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)N/N=C\2/C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=C(C=CC=C1)C=C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)OOCCCCCCCCCCCC
|
Step Three
[Compound]
|
Name
|
polyoxyethylene ether sodium sulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The positively charged black color particles for display media were produced
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
so as to obtain a liquid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying process
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the particles 1 having a particle diameter range of 0.1-50 μm and an average particle diameter of 10 μm were obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 75° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C=CC1=CC=CC=C1.C(=C)C1=C(C=CC=C1)C=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

